

Application Notes & Protocols: Preparation of DOPE-Mal Based Immunoliposomes for Cancer Therapy

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Compound of Interest

Compound Name: *Dope-mal*

Cat. No.: *B12370610*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoliposomes are advanced drug delivery systems that combine the biocompatibility and drug-loading capacity of liposomes with the target specificity of monoclonal antibodies. This targeted approach enhances the therapeutic efficacy of anticancer drugs while minimizing off-target side effects. The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the lipid formulation can confer pH-sensitive properties to the liposomes, facilitating endosomal escape and cytoplasmic drug delivery. The incorporation of a maleimide (Mal) functionalized lipid, such as DSPE-PEG-Maleimide, allows for the covalent conjugation of thiolated antibodies to the liposome surface. This document provides detailed protocols for the preparation, characterization, and application of **DOPE-Mal** based immunoliposomes for targeted cancer therapy.

Data Presentation

Table 1: Physicochemical Characteristics of DOPE-Based Liposomes and Immunoliposomes

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DOPE/CHEM S Liposomes	107.2 ± 2.9	0.213 ± 0.005	-21.9 ± 1.8	88.65 ± 20.3 (Docetaxel)	[1][2]
M-GGLG-liposomes	Not specified	Not specified	Not specified	Not specified	[3]
Doxorubicin-Liposomes (scFv G8)	Not specified	Not specified	Not specified	95 (Doxorubicin)	[4]
Doxorubicin-Liposomes (scFv Hyb3)	Not specified	Not specified	Not specified	80 (Doxorubicin)	[4]
Paclitaxel/Rapamycin Immunoliposomes	140.3	Not specified	-9.85	55.87 (Paclitaxel), 69.51 (Rapamycin)	

Table 2: In Vitro Cytotoxicity of DOPE-Based Immunoliposomes

Cell Line	Formulation	Drug	IC50 (nM)	Reference
PC3 (Prostate Cancer)	Liposome	Docetaxel	65.74	
PC3 (Prostate Cancer)	Immunoliposome	Docetaxel	152.1	
DU145 (Prostate Cancer)	Liposome	Docetaxel	28.28	
DU145 (Prostate Cancer)	Immunoliposome	Docetaxel	12.60	

Experimental Protocols

Protocol 1: Preparation of DOPE-Maleimide Liposomes

This protocol is based on the thin-film hydration method.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesteryl hemisuccinate (CHEMS)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mal)
- Chloroform
- Methanol
- Hydration buffer (e.g., 0.3 M citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Film Formation:
 - Dissolve DOPE, CHEMS, and DSPE-PEG(2000)-Mal in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be DOPE:CHEMS:DSPE-PEG(2000)-Mal.
 - Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 65°C) to form a thin lipid film on the flask wall.
 - Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
- Hydration:

- Hydrate the dried lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
- Size Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
 - Perform at least 10-20 passes through the membrane to ensure a homogenous liposome population.
- Purification:
 - Remove unencapsulated drug (if applicable) and other impurities by methods such as dialysis against PBS or size exclusion chromatography.

Protocol 2: Thiolation of Antibodies

This protocol describes the introduction of free sulfhydryl groups to an antibody for conjugation.

Materials:

- Monoclonal antibody (mAb) specific to a tumor antigen
- 2-Iminoethanol (Traut's reagent) or other thiolation reagents
- Reaction buffer (e.g., PBS with EDTA)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Dissolve the mAb in the reaction buffer.
- Add a molar excess of 2-Iminoethanol to the antibody solution.
- Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

- Remove the excess 2-Iminothiolane and other small molecules by passing the solution through a purification column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).
- The concentration and degree of thiolation of the antibody should be determined using methods like the Ellman's assay. It is crucial to perform the conjugation step soon after thiolation to prevent the formation of disulfide bonds.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol details the covalent coupling of the thiolated antibody to the maleimide-functionalized liposomes.

Materials:

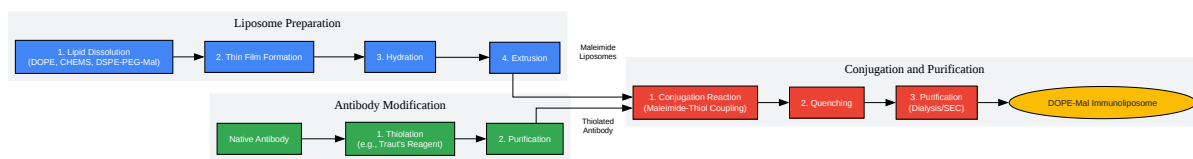
- Maleimide-activated liposomes (from Protocol 1)
- Thiolated antibody (from Protocol 2)
- Conjugation buffer (e.g., PBS, pH 6.5-7.5)
- Quenching reagent (e.g., L-cysteine)

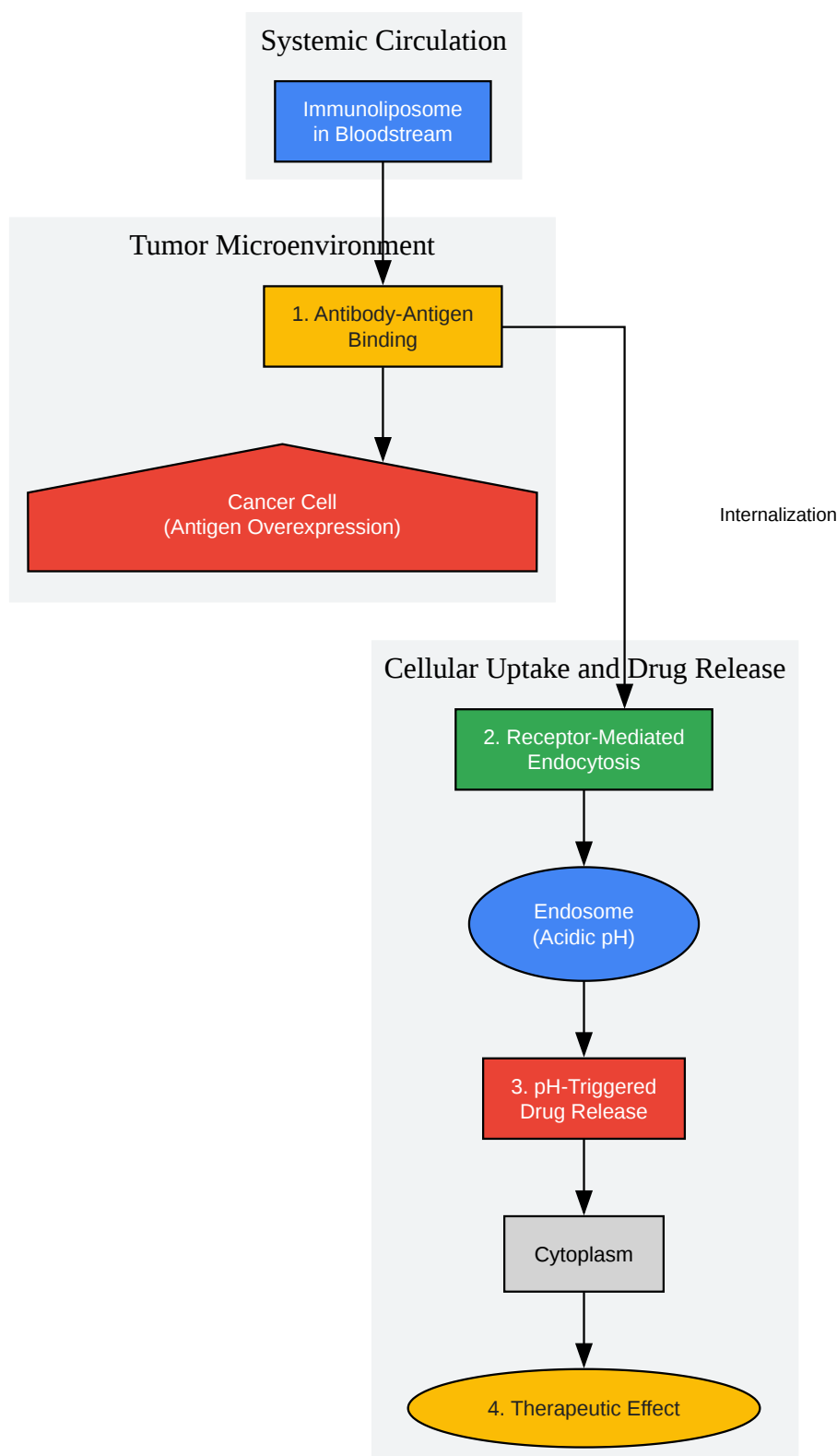
Procedure:

- Mix the maleimide-activated liposomes with the thiolated antibody in the conjugation buffer. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity.
- Incubate the mixture overnight at 4°C or room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl groups.
- Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.
- Separate the immunoliposomes from unconjugated antibody and other reactants by size exclusion chromatography or dialysis. For dialysis, use a dialysis cassette with an appropriate molecular weight cut-off (MWCO) to retain the immunoliposomes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows





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